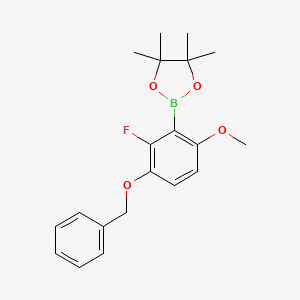
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic ester functional group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the protection of phenolic hydroxyl groups followed by borylation. A common method includes the bromination of the precursor phenol, followed by benzyl protection and halogen exchange reactions . The final step involves the formation of the boronic ester using pinacol as a stabilizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also crucial to minimize by-products and enhance the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic ester to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. Typical conditions involve mild temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-oxygen bonds. This allows it to act as a Lewis acid, facilitating various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, enabling the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Similar in its boronic acid functionality but lacks the additional substituents that provide unique reactivity.
Pinacol Boronic Ester: Shares the boronic ester group but differs in the aromatic substituents, affecting its reactivity and applications.
Uniqueness
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which enhance its stability and reactivity in various chemical reactions. This makes it particularly valuable in complex organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C20H24BFO4 |
|---|---|
Poids moléculaire |
358.2 g/mol |
Nom IUPAC |
2-(2-fluoro-6-methoxy-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BFO4/c1-19(2)20(3,4)26-21(25-19)17-15(23-5)11-12-16(18(17)22)24-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3 |
Clé InChI |
UJSBRVXGZBLESP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


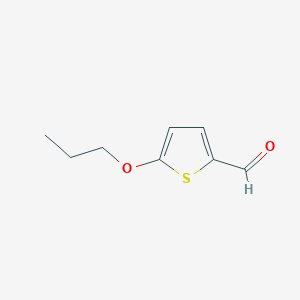


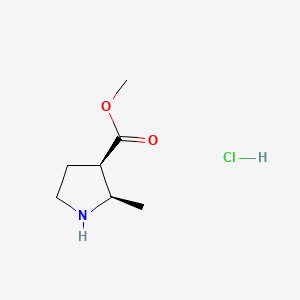
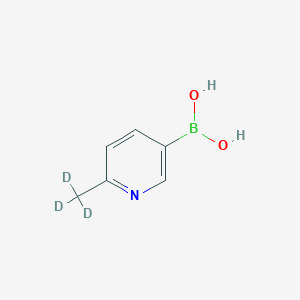
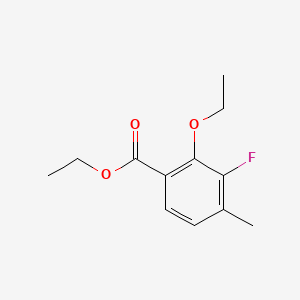
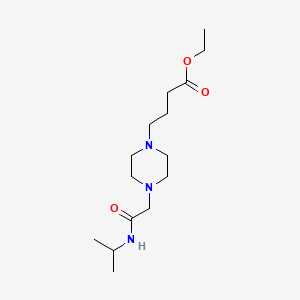
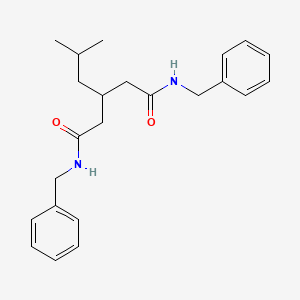
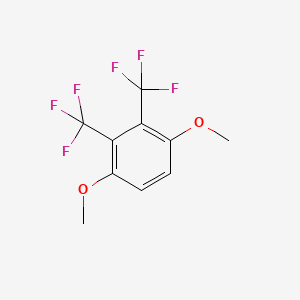
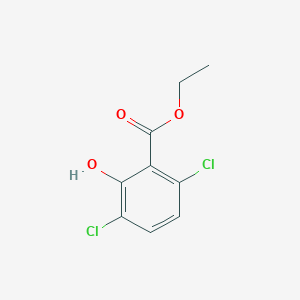
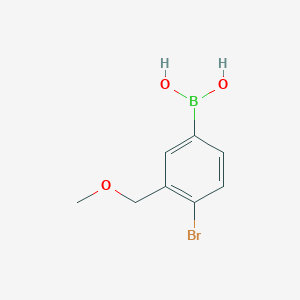
![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)

![Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate](/img/structure/B14023933.png)
